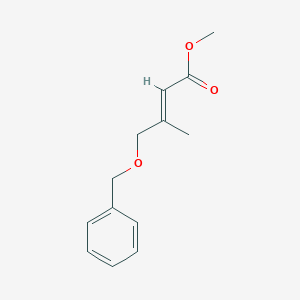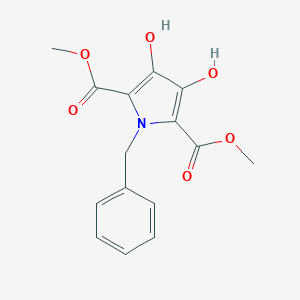
(S)-a-Methoxy-2-naphthylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-α-Methoxy-2-naphthylacetic acid is an organic compound that belongs to the class of naphthylacetic acids It is characterized by the presence of a methoxy group attached to the alpha position of the naphthalene ring and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-α-Methoxy-2-naphthylacetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-naphthol, which undergoes methylation to form 2-methoxynaphthalene.
Bromination: The 2-methoxynaphthalene is then brominated at the alpha position to yield 2-bromo-1-methoxynaphthalene.
Grignard Reaction: The brominated compound is subjected to a Grignard reaction with methyl magnesium bromide to form the corresponding Grignard reagent.
Carboxylation: The Grignard reagent is then carboxylated using carbon dioxide to produce (S)-α-Methoxy-2-naphthylacetic acid.
Industrial Production Methods: In an industrial setting, the production of (S)-α-Methoxy-2-naphthylacetic acid may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions: (S)-α-Methoxy-2-naphthylacetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of (S)-α-Hydroxy-2-naphthylacetic acid.
Reduction: The carboxylic acid moiety can be reduced to an alcohol, yielding (S)-α-Methoxy-2-naphthylmethanol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: (S)-α-Hydroxy-2-naphthylacetic acid.
Reduction: (S)-α-Methoxy-2-naphthylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-α-Methoxy-2-naphthylacetic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of (S)-α-Methoxy-2-naphthylacetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.
Pathways Involved: It may inhibit the cyclooxygenase (COX) enzymes, leading to a reduction in the production of pro-inflammatory prostaglandins.
類似化合物との比較
®-α-Methoxy-2-naphthylacetic acid: The enantiomer of (S)-α-Methoxy-2-naphthylacetic acid, which may exhibit different biological activities.
2-Naphthylacetic acid: Lacks the methoxy group and may have different chemical and biological properties.
α-Methoxyphenylacetic acid: Similar structure but with a phenyl ring instead of a naphthalene ring.
Uniqueness: (S)-α-Methoxy-2-naphthylacetic acid is unique due to its specific stereochemistry and the presence of both a methoxy group and a naphthalene ring. This combination of features contributes to its distinct chemical reactivity and potential biological activities.
特性
IUPAC Name |
(2S)-2-methoxy-2-naphthalen-2-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-12(13(14)15)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12H,1H3,(H,14,15)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVFHDWREDKUCW-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC2=CC=CC=C2C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H](C1=CC2=CC=CC=C2C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157134-51-5 |
Source


|
| Record name | (S)-α-Methoxy-2-naphthylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














